2-Amino-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one
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Overview
Description
2-Amino-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an isopropyl ketone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(methyl)-2H-1,4-thiazin-3(4H)-one
- 2-Amino-4-(ethyl)-2H-1,4-thiazin-3(4H)-one
- 2-Amino-4-(butyl)-2H-1,4-thiazin-3(4H)-one
Uniqueness
Compared to similar compounds, 2-Amino-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one is unique due to its specific isopropyl substitution, which may confer distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
87904-88-9 |
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Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-amino-4-propan-2-yl-1,4-thiazin-3-one |
InChI |
InChI=1S/C7H12N2OS/c1-5(2)9-3-4-11-6(8)7(9)10/h3-6H,8H2,1-2H3 |
InChI Key |
RFNWLCCRUAUXKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CSC(C1=O)N |
Origin of Product |
United States |
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